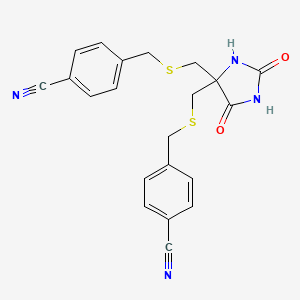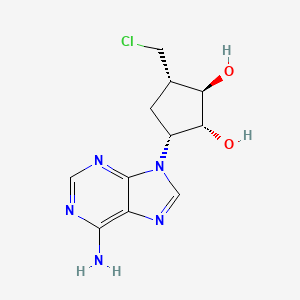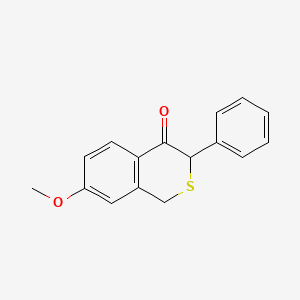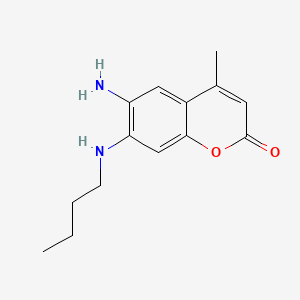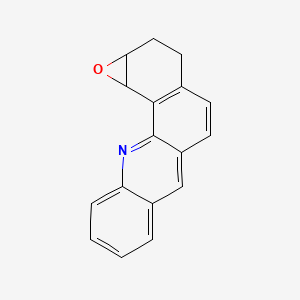
1,2-Epoxy-1,2,3,4-tetrahydrobenz(c)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine is a polycyclic aromatic compound that features an epoxy group and a tetrahydrobenzene ring fused to an acridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine typically involves the following steps:
Formation of the Tetrahydrobenzene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, forming the tetrahydrobenzene ring.
Acridine Ring Formation: The acridine moiety can be synthesized via cyclization reactions involving aromatic amines and aldehydes or ketones.
Epoxidation: The final step involves the epoxidation of the double bond in the tetrahydrobenzene ring using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of 1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and epoxidation steps to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the acridine moiety, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.
Major Products
Dihydroxy Derivatives: Formed through oxidation.
Diols: Resulting from the reduction of the epoxy ring.
Substituted Acridines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polycyclic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in developing anticancer agents due to its ability to intercalate with DNA.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism by which 1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine exerts its effects involves:
DNA Intercalation: The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting DNA replication and transcription.
Epoxide Reactivity: The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential mutagenic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine: Similar structure but with different positioning of the benzene ring.
3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)acridine: Contains additional hydroxyl groups, affecting its reactivity and biological activity.
Uniqueness
1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine is unique due to its specific ring fusion and the presence of an epoxy group, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.
Propiedades
Número CAS |
85617-44-3 |
|---|---|
Fórmula molecular |
C17H13NO |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4-oxa-19-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C17H13NO/c1-2-4-13-11(3-1)9-12-6-5-10-7-8-14-17(19-14)15(10)16(12)18-13/h1-6,9,14,17H,7-8H2 |
Clave InChI |
BIIGQRJKOCTAOL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3C1O3)C4=NC5=CC=CC=C5C=C4C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



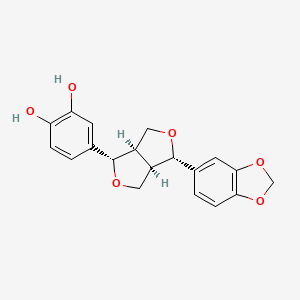
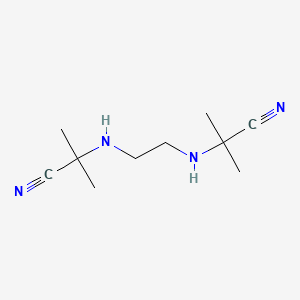
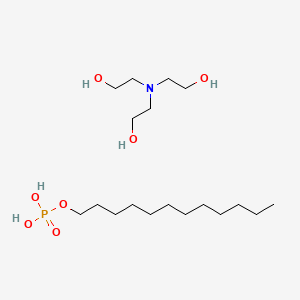
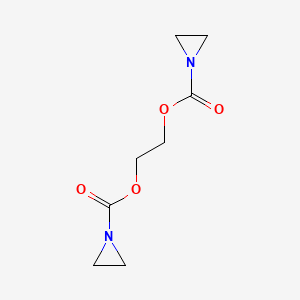

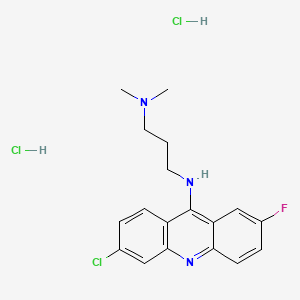
![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
